三氟硼酸钾(4-氯-3-硝基苯基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis pathway for Potassium (4-chloro-3-nitrophenyl)trifluoroborate involves the reaction of 4-chloro-3-nitrophenylboronic acid with potassium trifluoroborate in the presence of a palladium catalyst.Molecular Structure Analysis

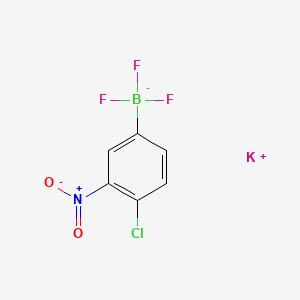

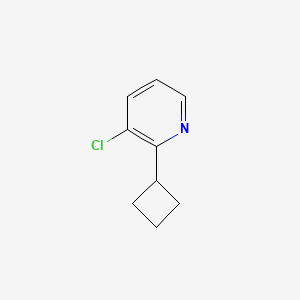

The molecular formula of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is C6H3BClF3KNO2. The InChI Key is PAXRNCOHQNLNIO-UHFFFAOYSA-N. The Canonical SMILES is [B-] (C1=CC (=C (C=C1)Cl) [N+] (=O) [O-]) (F) (F)F. [K+].Chemical Reactions Analysis

Potassium trifluoroborate salts are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis

Potassium (4-chloro-3-nitrophenyl)trifluoroborate is a colorless, crystalline solid. It is soluble in water and dimethyl sulfoxide (DMSO). The molecular weight is 263.45 g/mol.科学研究应用

配位化学和超分子排列

三氟硼酸钾(4-氯-3-硝基苯基)用于配位化学的研究中,在其中它充当更复杂结构的构建模块。例如,其衍生物已被用于在不同条件下构建镧系链、层和簇,突出了其通过次级键合相互作用形成复杂超分子结构的潜力 (Bürgstein、Gamer 和 Roesky,2004 年;Hörner、Silva 和 Fenner,2007 年)。

有机合成

在有机合成中,该化合物因其促进交叉偶联反应(例如铃木-宫浦偶联)的反应性而被利用,铃木-宫浦偶联是合成复杂有机分子的碳碳键形成的基石方法。研究表明其在脱羧交叉偶联反应中的有效性,为合成各种二芳基甲烷及其衍生物提供了一条途径 (Shang、Huang、Chu、Fu 和 Liu,2011 年)。

分析化学

其衍生物在分析化学中得到应用,在那里它们是用于检测特定离子的比色测定的组成部分。例如,该化合物已参与钾离子测定的比色动力学测定,利用其特定的识别能力和催化特性实现灵敏和选择性的检测 (Li 和 Li,2015 年)。

作用机制

Target of Action

Potassium (4-chloro-3-nitrophenyl)trifluoroborate, as a member of the organoboron reagents, primarily targets the palladium (II) complexes in the Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents, such as Potassium (4-chloro-3-nitrophenyl)trifluoroborate, are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by Potassium (4-chloro-3-nitrophenyl)trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by facilitating the formation of new carbon–carbon bonds .

Result of Action

The result of the action of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of Potassium (4-chloro-3-nitrophenyl)trifluoroborate is influenced by several environmental factors. Notably, the compound is moisture- and air-stable, making it remarkably compliant with strong oxidative conditions . This stability allows the compound to maintain its efficacy in various environmental conditions.

未来方向

Potassium trifluoroborate salts are a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . This makes them a promising area for future research and applications in scientific research .

属性

IUPAC Name |

potassium;(4-chloro-3-nitrophenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BClF3NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXRNCOHQNLNIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BClF3KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718663 |

Source

|

| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218908-71-4 |

Source

|

| Record name | Potassium (4-chloro-3-nitrophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)